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Compound of Interest

Compound Name: 1-Adamantane-amide-C7-NH2

Cat. No.: B15543880

Disclaimer: Direct experimental data on the biological activity of 1-Adamantane-amide-C7-
NH2 is not extensively available in publicly accessible literature. This guide has been compiled
by extrapolating information from studies on structurally related adamantane-amide derivatives.
The content herein is intended for research and informational purposes and should be used as
a foundational resource for designing experimental investigations into the specific properties of
1-Adamantane-amide-C7-NH2.

Introduction

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, is a well-established pharmacophore in
medicinal chemistry. Its unique three-dimensional structure and physicochemical properties
have been leveraged to develop drugs for a range of therapeutic areas, including antiviral,
neuroprotective, and antidiabetic agents. The incorporation of the adamantane cage can
enhance a molecule's lipophilicity, metabolic stability, and ability to interact with biological
targets.[1][2] Adamantane derivatives have demonstrated a wide spectrum of biological
activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory
properties.[3]

This technical guide focuses on the potential biological activities of 1-Adamantane-amide-C7-
NH2, a derivative featuring a C7 aminoalkyl chain attached to the adamantane core via an
amide linkage. The presence of the lipophilic adamantane head, a flexible alkyl chain, and a
terminal amino group suggests that this molecule may exhibit interesting biological properties,
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particularly as an antimicrobial or cytotoxic agent, potentially through interactions with cellular
membranes or specific protein targets.[4][5]

Potential Biological Activities and Data Presentation

Based on the biological activities of structurally similar adamantane derivatives, 1-
Adamantane-amide-C7-NH2 is hypothesized to possess antimicrobial and cytotoxic
properties. The lipophilic adamantane moiety can facilitate interaction with and disruption of
microbial cell membranes, a mechanism suggested for other adamantane derivatives.[6] The
amide linkage and the alkyl chain length can influence the compound's overall amphiphilicity
and its specific interactions with biological targets.

While specific quantitative data for 1-Adamantane-amide-C7-NH2 is unavailable, the following
tables summarize the reported activities of related adamantane-amide and adamantane
derivatives to provide a comparative baseline for future studies.

Table 1: Antimicrobial Activity of Representative Adamantane Derivatives
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Compound Class Test Organism Activity Metric Value
Adamantane Schiff S. epidermidis ATCC
MIC 62.5 pg/mL
Bases 12228
Adamantane .
) Gram-positive
Hydrazide- ) MIC 62.5-1000 pg/mL
bacteria
Hydrazones
Adamantane ]
] Gram-negative
Hydrazide- ) MIC 125-1000 pg/mL
bacteria
Hydrazones
Adamantane Schiff C. albicans ATCC
MIC 62.5 pg/mL
Bases 10231
N-substituted
o S. aureus MIC > 6 pg/ml
adamantylester imides
4-(adamant-1-
ylmethoxycarbonyl)-N-
(5- S. aureus MIC 0.022 pg/mi
carboxypentamethyle
ne)phthalimide
4-(adamant-1-
ylmethoxycarbonyl)-N-  S. aureus MIC 0.05 pg/ml

(L-alanyl)phthalimide

Data extrapolated from studies on various adamantane derivatives.[6][7][8]

Table 2: Cytotoxicity Data of Representative Adamantane Derivatives
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Compound Class Cell Line Activity Metric Value (pM)
Adamantane-amide A549 (Lung )

o ] IC50 Varies
derivatives carcinoma)

Adamantane-amide

o T47D (Breast cancer) IC50 Varies
derivatives
Adamantane-amide ] ]
o L929 (Fibroblast) IC50 Varies
derivatives
Adamantane-amide HeLa (Cervical ]
o IC50 Varies
derivatives cancer)
Amide Herbicides (for
) ) A549 (Lung
comparison of amide ) IC50 430 - 2333
carcinoma)

cytotoxicity)

Cytotoxicity of adamantane derivatives has been evaluated, though specific IC50 values for
long-chain amides are not detailed in the provided results. The data for amide herbicides is
included to provide a general reference for amide-containing compound cytotoxicity.[6][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological
screening of 1-Adamantane-amide-C7-NH2.

Synthesis of 1-Adamantane-amide-C7-NH2

A plausible synthetic route for 1-Adamantane-amide-C7-NH2 involves the amidation of an
activated adamantane carboxylic acid derivative with a protected diamine, followed by
deprotection.

Materials:
e 1-Adamantanecarboxylic acid

e Thionyl chloride or Oxalyl chloride
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e N-Boc-1,7-diaminoheptane

e Triethylamine (Et3N)

e Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)

e Sodium bicarbonate (NaHCO3) solution

e Brine

e Anhydrous sodium sulfate (Na2S04)

« Silica gel for column chromatography

Protocol:

o Activation of 1-Adamantanecarboxylic Acid:
o Dissolve 1-adamantanecarboxylic acid (1 eq) in anhydrous DCM.
o Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at O °C.

o Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas

ceases.

o Remove the solvent and excess reagent under reduced pressure to obtain 1-
adamantanecarbonyl chloride.

e Amide Coupling:
o Dissolve N-Boc-1,7-diaminoheptane (1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

o Cool the solution to 0 °C and add a solution of 1-adamantanecarbonyl chloride (1 eq) in
DCM dropwise.

o Allow the reaction mixture to warm to room temperature and stir overnight.
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o Wash the reaction mixture sequentially with water, 1N HCI, saturated NaHCO3 solution,
and brine.

o Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography to yield N-Boc-1-
Adamantane-amide-C7-NH2.

o Deprotection of the Amine:
o Dissolve the Boc-protected intermediate in DCM.
o Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.
o Monitor the reaction by TLC until the starting material is consumed.
o Remove the solvent and excess TFA under reduced pressure.

o Dissolve the residue in a minimal amount of water and basify with a saturated NaHCO3
solution.

o Extract the product with DCM or another suitable organic solvent.

o Dry the combined organic layers over anhydrous Na2S0O4, filter, and concentrate to yield
1-Adamantane-amide-C7-NH2.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of the compound
against various microbial strains.

Materials:

e Test compound (1-Adamantane-amide-C7-NH2)
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» Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida
albicans)

e Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
e 96-well microtiter plates
e Spectrophotometer or microplate reader
Protocol:
e Preparation of Inoculum:
o Culture the microbial strains overnight in the appropriate broth.

o Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard,
which corresponds to approximately 1-2 x 108 CFU/mL for bacteria).

o Further dilute the standardized suspension to the final inoculum concentration of
approximately 5 x 10"5 CFU/mL in the test wells.

e Preparation of Compound Dilutions:
o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

o Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well
plate to obtain a range of concentrations.

¢ Inoculation and Incubation:

o Add the prepared microbial inoculum to each well of the microtiter plate containing the
compound dilutions.

o Include a positive control (microbe in broth without compound) and a negative control
(broth only).

o Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for
fungi.
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e MIC Determination:

o The MIC is defined as the lowest concentration of the compound that completely inhibits
visible growth of the microorganism. This can be assessed visually or by measuring the
optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their
viability and proliferation, to determine the cytotoxic potential of the compound.

Materials:

Human cell lines (e.g., HeLa, A549, or a relevant cell line for the intended therapeutic area)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound (1-Adamantane-amide-C7-NH2)

MTT solution (5 mg/mL in PBS)

DMSO

96-well cell culture plates

Microplate reader
Protocol:
o Cell Seeding:

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them
to adhere overnight.

e Compound Treatment:

o Prepare serial dilutions of the test compound in complete culture medium.
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o Remove the old medium from the cells and replace it with the medium containing the
various concentrations of the compound.

o Include a vehicle control (cells treated with the same concentration of the solvent used to
dissolve the compound) and a negative control (cells in medium only).

o Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

e MTT Addition and Incubation:
o After the incubation period, add 20 pL of MTT solution to each well.

o Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are
visible.

e Formazan Solubilization and Measurement:

o Carefully remove the medium and add 150 pyL of DMSO to each well to dissolve the
formazan crystals.

o Shake the plate for 5-10 minutes to ensure complete dissolution.
o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:
o Calculate the percentage of cell viability relative to the untreated control cells.

o The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can
be determined by plotting cell viability against the compound concentration.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, created using the DOT language, illustrate a potential mechanism of
action and a typical experimental workflow for screening the biological activity of 1-
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Adamantane-amide-C7-NH2.
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Caption: General workflow for the synthesis and biological screening of 1-Adamantane-amide-
C7-NH2.
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Hypothesized Mechanism: Membrane Interaction

1-Adamantane-amide-C7-NH2
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Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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